4-(Cyclohexyloxy)-3-iodophenol
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Overview
Description
4-(Cyclohexyloxy)-3-iodophenol is an organic compound characterized by the presence of a cyclohexyloxy group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-iodophenol typically involves the iodination of 4-(Cyclohexyloxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-3-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 4-(Cyclohexyloxy)phenol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the iodine atom can produce a variety of substituted phenols.
Scientific Research Applications
4-(Cyclohexyloxy)-3-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the iodine atom may participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodophenol: Lacks the cyclohexyloxy group, which affects its solubility and reactivity.
4-Iodophenol: Similar structure but without the cyclohexyloxy group, leading to different chemical properties.
Uniqueness
4-(Cyclohexyloxy)-3-iodophenol is unique due to the combination of the cyclohexyloxy group and the iodine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15IO2 |
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Molecular Weight |
318.15 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-iodophenol |
InChI |
InChI=1S/C12H15IO2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChI Key |
KXXGWDQQNPJZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)O)I |
Origin of Product |
United States |
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